Aluminum chloride hexahydrate

Description

Properties

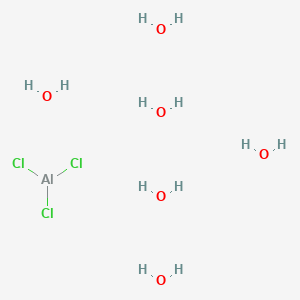

IUPAC Name |

aluminum;trichloride;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYKLJBSARHIDI-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Al+3].[Cl-].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-13-6 | |

| Record name | Aluminum trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

synthesis of aluminum chloride hexahydrate from aluminum hydroxide

An In-depth Technical Guide to the Synthesis of Aluminum Chloride Hexahydrate from Aluminum hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (AlCl₃·6H₂O) is a significant compound with applications ranging from pharmaceuticals, particularly in topical antiperspirants, to industrial catalysis.[1][2][3] Its synthesis from aluminum hydroxide is a fundamental acid-base neutralization reaction that, while straightforward in principle, requires precise control of conditions to achieve high purity and yield. This document provides a comprehensive technical overview of the synthesis, focusing on the core chemical principles, detailed experimental protocols, and critical process parameters. Quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Core Chemical Principles

The synthesis is based on the reaction of aluminum hydroxide, an amphoteric base, with hydrochloric acid to form aluminum chloride and water.[4][5] In an aqueous environment, the resulting aluminum chloride exists as the hexahydrate, [Al(H₂O)₆]Cl₃, a complex where the aluminum ion is coordinated by six water molecules.[6]

Stoichiometry

The balanced chemical equation for the reaction is:

Al(OH)₃(s) + 3HCl(aq) → AlCl₃(aq) + 3H₂O(l) [7][8][9]

This equation shows that one mole of solid aluminum hydroxide reacts with three moles of hydrochloric acid to produce one mole of aqueous aluminum chloride and three moles of water.[4][8]

Hydrolysis and Purification

A key challenge in isolating solid this compound is preventing hydrolysis upon heating. Attempting to recover the salt by simply evaporating the water will result in the decomposition of the hexahydrate back to aluminum hydroxide or aluminum oxide, with the loss of hydrogen chloride (HCl).[6][10]

[Al(H₂O)₆]Cl₃(s) --(Heat)--> Al(OH)₃(s) + 3HCl(g) + 3H₂O(g) [6]

To counteract this, the purification and crystallization process is typically conducted in a solution saturated with HCl gas. This not only suppresses hydrolysis but also significantly reduces the solubility of this compound, causing it to precipitate out of the solution.[11][12] This technique is a cornerstone of producing a high-purity product.[13]

Experimental Protocols

Two primary protocols are detailed below: a standard laboratory-scale synthesis and an industrial-focused purification method involving HCl sparging.

Protocol 1: Laboratory-Scale Synthesis and Crystallization

This protocol outlines the direct reaction and subsequent crystallization to yield this compound.

Methodology:

-

Reaction: Dissolve aluminum hydroxide (Al(OH)₃) in concentrated hydrochloric acid.[2][3] The reaction may be gently heated to facilitate the dissolution of the aluminum hydroxide.[14]

-

Filtration: If the resulting solution is not perfectly clear, filter it to remove any unreacted starting material or insoluble impurities.[11]

-

Crystallization: Immerse the flask containing the aluminum chloride solution in an ice-water bath to cool it.[11] Pass gaseous hydrogen chloride (HCl) through the cold solution until it becomes saturated. The this compound will precipitate as a crystalline solid.[2][3][11] The delivery tube for the HCl gas should have a wide diameter to prevent clogging by the precipitating crystals.[11]

-

Isolation: Collect the crystalline precipitate using suction filtration. Press the crystal mass firmly with a glass stopper to remove as much of the mother liquor as possible.[11]

-

Washing: To remove entrained impurities, the crystals can be washed with concentrated HCl.[13][15]

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent, such as solid sodium hydroxide, for several days. This effectively removes residual hydrochloric acid.[11]

Protocol 2: Purification via HCl Sparging

This method is central to industrial processes where high purity is required, such as producing alumina (B75360) for aluminum smelting.[12][13] It focuses on the crystallization step from an already prepared leach liquor.

Methodology:

-

Solution Preparation: Start with a concentrated, iron-free aluminum chloride solution (leach liquor).[12]

-

Sparging: Inject, or "sparge," HCl gas into the solution.[15] This increases the HCl concentration in the mother liquor, causing the selective crystallization of AlCl₃·6H₂O.[12][15] Key parameters that enhance purity include maintaining a temperature below 60°C and controlling the HCl gas flow rate.[13]

-

Crystal Separation: Separate the resulting crystal slurry from the mother liquor using filtration or centrifugation.[13]

-

Washing: Perform a series of washes to remove the impurity-laden mother liquor. This typically involves a displacement wash with an HCl solution saturated with AlCl₃, followed by one or more reslurry washes with concentrated HCl.[13]

-

Drying: The washed crystals are dried at a controlled temperature (e.g., 80-95°C) to produce the final product.[15]

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | AlCl₃·6H₂O or [Al(H₂O)₆]Cl₃ | [1][6] |

| Molecular Weight | 241.43 g/mol | [16] |

| Appearance | White to yellowish crystalline solid | [1][2][3] |

| Density | 2.39 - 2.40 g/cm³ | [2][3][16] |

| Melting Point | 100°C (with decomposition) | [2][16] |

| Solubility in Water | 477 g/L (at 20°C) | [2][16] |

| pH (50 g/L solution, 20°C) | 2.5 | [2] |

| Purity (Typical) | ≥ 99% | [16] |

Table 2: Purity Specifications for Cell-Grade Product

| Impurity | Maximum Allowed Concentration (wt-%) | Reference |

| P₂O₅ | < 0.003 | [13] |

| MgO | < 0.010 | [13] |

| Iron | 0.001% (limit) | [3] |

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis process and the underlying chemical transformation.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Chemical transformation showing the formation of the hexaaquaaluminum(III) ion.

References

- 1. Articles [globalrx.com]

- 2. Aluminium chloride hexahydrate CAS#: 7784-13-6 [m.chemicalbook.com]

- 3. ALUMINIUM CHLORIDE HEXAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 4. Chemical Reaction of Aluminium Hydroxide with Hydrochloric Acid Write th.. [askfilo.com]

- 5. Balanced equation shows the reaction between aluminium class 12 chemistry CBSE [vedantu.com]

- 6. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. brainly.com [brainly.com]

- 9. prezi.com [prezi.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. Crystallization of this compound - 911Metallurgist [911metallurgist.com]

- 14. US3953584A - Process for the preparation of basic aluminum chlorides - Google Patents [patents.google.com]

- 15. This compound from Kaolinitic Clay - 911Metallurgist [911metallurgist.com]

- 16. You are being redirected... [bio-world.com]

physicochemical properties of aluminum chloride hexahydrate crystals

An In-depth Technical Guide to the Physicochemical Properties of Aluminum Chloride Hexahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound ([Al(H₂O)₆]Cl₃). The information is compiled for professionals in research, science, and drug development who utilize this compound in various applications, from pharmaceutical preparations to organic synthesis. This document details its structural characteristics, solubility, thermal behavior, and spectroscopic data, supported by experimental protocols and graphical representations of key processes.

General and Physical Properties

This compound is a hydrate (B1144303) of aluminum trichloride (B1173362) with the chemical formula [Al(H₂O)₆]Cl₃.[1] It exists as colorless or white to slightly yellow, deliquescent crystals or crystalline powder.[1][2][3][4][5][6] The yellowish color often results from contamination with iron(III) chloride.[1] The compound has a faint odor of hydrochloric acid and a very astringent taste.[2][5] It is a non-flammable solid.[7]

Structurally, the hexahydrate form consists of octahedral [Al(H₂O)₆]³⁺ cation centers with chloride anions (Cl⁻) as counter-ions, linked by hydrogen bonds.[1] The central aluminum ion is surrounded by six water ligand molecules, making it coordinatively saturated.[1]

Table 1: General Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | AlCl₃·6H₂O or [Al(H₂O)₆]Cl₃ | [1][3][5][6] |

| Molar Mass | 241.43 g/mol | [1][5][8][9] |

| Appearance | Colorless, white, or slightly yellow crystalline solid/powder | [1][2][3][4][9] |

| Density | 2.398 g/cm³ | [1][2][10] |

| Melting Point | 100 °C (decomposes) | [1][2][8][10] |

| pH | 2.5 - 3.5 (5% aqueous solution at 20 °C) | [8] |

| Refractive Index | 1.560 | [10] |

| Vapor Pressure | 1 mmHg (100 °C) | |

Solubility

This compound is highly soluble in water.[4][11] Its aqueous solutions are acidic due to the ionization of the aquo ligands, where the hydrated cation acts as a proton donor.[1][7] The solubility in water is temperature-dependent. The compound is also soluble in several organic solvents.[7]

Table 2: Solubility in Water at Various Temperatures

| Temperature (°C) | Solubility (g/L) | Reference |

|---|---|---|

| 0 | 439 | [1] |

| 10 | 449 | [1] |

| 20 | 458 | [1] |

| 30 | 466 | [1] |

| 40 | 473 | [1] |

| 60 | 481 | [1] |

| 80 | 486 | [1] |

| 100 | 490 |[1] |

Table 3: Solubility in Various Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Very soluble; 1 g in 0.9 mL | [4] |

| Ethanol | Freely soluble; 1 g in 4 mL | [4] |

| Glycerol | Soluble | [4] |

| Propylene Glycol | Soluble | [7] |

| Diethyl Ether | Soluble | [7] |

| Benzene | Slightly soluble | [1] |

| Chloroform | Soluble | [1] |

| Carbon Tetrachloride | Soluble |[1] |

The solubility of this compound in aqueous solutions decreases drastically with an increasing concentration of hydrochloric acid (HCl).[12] For instance, at 25°C, the solubility of AlCl₃ in pure water is about 31% by weight, but it drops to 0.1% when the HCl concentration is increased to 37%.[12] This property is fundamental to processes for recovering alumina (B75360) from low-grade ores.[12]

Caption: Ionization equilibrium of the hexaaquaaluminum(III) ion in water.

Thermal Properties and Decomposition

This compound is hygroscopic and has a pronounced affinity for water.[1] It is stable under standard conditions but may decompose upon exposure to moist air.[2] When heated, it does not yield the anhydrous form; instead, it decomposes.[1] The first noticeable signs of thermal decomposition occur at approximately 90 °C.[13][14] The compound melts with decomposition at around 100 °C.[1][8]

The thermal decomposition process is strongly endothermic and involves the release of both water vapor and hydrogen chloride (HCl) gas.[13][15] Heating the hexahydrate leads to the formation of aluminum hydroxide (B78521) or alumina (aluminum oxide).[1]

The overall decomposition reaction is: 2[Al(H₂O)₆]Cl₃(s) → Al₂O₃(s) + 6HCl(g) + 9H₂O(g)[16]

Incomplete thermal decomposition at temperatures up to 270 °C produces a porous and reactive basic aluminum chloride, which is used as a flocculating agent.[13][14] Complete decomposition to alumina is typically achieved at much higher temperatures, often in a two-stage process with temperatures ranging from 200°C to 1100°C.[16]

Caption: Simplified thermal decomposition pathway of this compound.

Spectroscopic Properties

Spectroscopic analysis provides insight into the molecular structure and bonding of this compound.

-

Infrared (IR) Spectroscopy : FTIR spectra of this compound have been recorded using techniques such as KBr wafers and Attenuated Total Reflectance (ATR).[17] These spectra are characterized by bands corresponding to the vibrations of the coordinated water molecules and the Al-O bonds within the [Al(H₂O)₆]³⁺ cation.

-

Raman Spectroscopy : FT-Raman spectra have also been reported.[17] A single-crystal Raman study assigned the ν₁(of AlO₆) mode to a band at 524 cm⁻¹.[18]

Experimental Protocols

Determination of Melting Point (Decomposition Temperature)

The melting point of this compound, which is a decomposition temperature, can be determined using the capillary tube method.

Methodology:

-

Sample Preparation : A small amount of finely powdered this compound is introduced into a capillary tube (5-6 cm long), which is sealed at one end.[19] The tube is tapped gently to pack the sample to a height of 1-2 mm.[20]

-

Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[19][20] This assembly is then placed in a melting point apparatus containing a high-boiling liquid like paraffin (B1166041) or silicone oil.[19]

-

Heating : The apparatus is heated slowly and gently.[19] The liquid bath should be stirred continuously to ensure a uniform temperature distribution.[20]

-

Observation : The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[20] For this compound, this process will be accompanied by decomposition (e.g., bubbling).

-

Verification : The procedure should be repeated with a fresh sample to ensure accuracy.[19]

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of the sample as a function of temperature, providing quantitative data on its thermal decomposition.

Methodology:

-

Instrument : A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e) is used.[21]

-

Sample Preparation : A small, precisely weighed sample (e.g., 5-20 mg) of finely powdered this compound is placed in a crucible, typically made of alumina.[14][21][22]

-

Experimental Conditions :

-

Atmosphere : The experiment is run under a controlled atmosphere with a constant flow of an inert or reactive gas (e.g., air or argon) at a specified flow rate (e.g., 20 mL/min).[14][22]

-

Heating Program : The sample is subjected to a controlled temperature program. This can be a dynamic scan with a constant heating rate (e.g., 3 °C/min) or an isothermal program where the temperature is held constant.[14][21][23]

-

-

Data Collection : The TGA instrument continuously monitors and records the sample's weight as a function of temperature and time.[23] The resulting TGA curve plots percentage weight loss against temperature.

-

Analysis : The TGA curve is analyzed to determine the temperatures at which decomposition events occur and the corresponding mass losses, which can be correlated to the loss of water and HCl.

Caption: A typical workflow for analyzing thermal properties using TGA.

X-ray Diffraction (XRD)

XRD is the standard technique for determining the crystal structure of a solid material.

Methodology:

-

Sample Preparation : A fine powder of the crystalline this compound is prepared and mounted on a sample holder.

-

Instrument : An X-ray diffractometer is used.

-

Data Acquisition : The sample is irradiated with a monochromatic X-ray beam at various angles (2θ). A detector records the intensity of the X-rays diffracted by the crystalline lattice planes.

-

Analysis : The resulting XRD pattern, a plot of diffracted intensity versus the angle 2θ, is a fingerprint of the crystal structure. The positions and intensities of the diffraction peaks can be compared to standard diffraction databases (e.g., JCPDS) to confirm the identity and phase purity of the compound.[24]

References

- 1. Aluminium chloride - Wikipedia [en.wikipedia.org]

- 2. Aluminium chloride hexahydrate | 7784-13-6 [chemicalbook.com]

- 3. Articles [globalrx.com]

- 4. This compound and Aluminium Chloride Anhydrous Suppliers [teappcm.com]

- 5. ALUMINIUM CHLORIDE USP HEXAHYDRATE (ALUMINUM) - PCCA [pccarx.com]

- 6. This compound CAS NO 7784-13-6 AlCl3H12O6 Molecular Formula [water-treatmentchemical.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. You are being redirected... [bio-world.com]

- 9. Aluminum chloride, hexahydrate | AlCl3H12O6 | CID 24564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. uspbpep.com [uspbpep.com]

- 12. Aluminum Chloride Solubility - 911Metallurgist [911metallurgist.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scribd.com [scribd.com]

- 16. US4402932A - Thermal decomposition of this compound - Google Patents [patents.google.com]

- 17. Aluminum chloride, hexahydrate | AlCl3H12O6 | CID 24564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Single-crystal Raman and infrared study of aluminium trichloride hexa-hydrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. davjalandhar.com [davjalandhar.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. epfl.ch [epfl.ch]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lewis Acid Catalysis Mechanism of Aluminum Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum chloride hexahydrate (AlCl₃·6H₂O), a readily available and environmentally benign reagent, has emerged as a versatile catalyst in organic synthesis. While its anhydrous counterpart is a classic and potent Lewis acid, the catalytic role of the hydrated form is often nuanced, involving a delicate interplay of Lewis and Brønsted acidity. This technical guide provides a comprehensive exploration of the catalytic mechanism of this compound, focusing on its application in electrophilic aromatic substitution and other significant organic transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a thorough understanding for researchers in academia and the pharmaceutical industry.

Introduction: The Dual Nature of this compound in Catalysis

Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid, widely employed in industrial and laboratory-scale organic reactions, most notably the Friedel-Crafts alkylation and acylation. Its high reactivity, however, is accompanied by challenges such as hygroscopicity, corrosiveness, and the often-required stoichiometric amounts.[1] In contrast, this compound, with the chemical formula [Al(H₂O)₆]Cl₃, is a stable, non-flammable, and water-tolerant solid, making it a more attractive catalyst from a green chemistry perspective.[2][3]

The catalytic activity of this compound stems from the aqueous aluminum cation, [Al(H₂O)₆]³⁺. This species exhibits both Brønsted and Lewis acidic properties. The high charge density of the Al³⁺ ion polarizes the coordinated water molecules, facilitating the release of a proton (Brønsted acidity).[2] Concurrently, the aluminum center can act as a Lewis acid by accepting electron pairs from a substrate, a process that may involve the displacement of a coordinated water molecule.[4] The dominant catalytic pathway is often dependent on the specific reaction conditions and substrates involved.

The Core Catalytic Mechanism: A Synergism of Brønsted and Lewis Acidity

In aqueous solutions, this compound dissociates to form the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and chloride ions.[4] The catalytic mechanism is not as straightforward as with anhydrous AlCl₃, where the aluminum center is a potent electron acceptor. With the hexahydrate, the following mechanistic considerations are paramount:

-

Brønsted Acid Catalysis: The hydrated aluminum ion is acidic due to the hydrolysis of the coordinated water molecules.[2] This equilibrium generates hydronium ions, which can protonate substrates and initiate reactions such as esterification and hydrolysis.

[Al(H₂O)₆]³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺

-

Lewis Acid Catalysis: While the aluminum ion in [Al(H₂O)₆]³⁺ is coordinatively saturated, it can still function as a Lewis acid. This can occur through two primary pathways:

-

Water Exchange: A substrate with a Lewis basic site (e.g., a carbonyl oxygen or a halogen) can displace one or more of the coordinated water molecules, directly interacting with the aluminum center. This coordination enhances the electrophilicity of the substrate.

-

Outer-Sphere Coordination: The substrate may interact with the hydrated aluminum complex through hydrogen bonding or other non-covalent interactions, which can still polarize the substrate and facilitate the reaction.

-

In many reactions, particularly those that are traditionally Lewis acid-catalyzed like the Friedel-Crafts reaction, it is a synergistic effect of both Brønsted and Lewis acidity that drives the transformation. The Brønsted acidity can assist in the generation of the electrophile, while the aluminum center can stabilize intermediates.

Mechanism in Friedel-Crafts Type Reactions

A prime example of AlCl₃·6H₂O catalysis is the Friedel-Crafts alkylation of indoles.[5] The proposed mechanism highlights the dual catalytic role:

-

Activation of the Electrophile: The Lewis acidic aluminum center of the catalyst coordinates with the electrophile (in this case, the para-quinone methide moiety of celastrol), increasing its electrophilicity.

-

Nucleophilic Attack: The electron-rich indole (B1671886) attacks the activated electrophile.

-

Proton Transfer and Catalyst Regeneration: A proton is eliminated from the intermediate, restoring the aromaticity of the indole ring, and the catalyst is regenerated.

The following diagram illustrates this proposed mechanistic pathway.

References

- 1. icsoba.org [icsoba.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Aluminum Chloride Hexahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum chloride hexahydrate (AlCl₃·6H₂O) in ethanol (B145695) and other common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including as a catalyst in organic synthesis, as an active ingredient in pharmaceuticals and antiperspirants, and in various industrial processes. This document compiles available quantitative data, outlines experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents, influenced by factors such as solvent polarity, temperature, and the presence of water. The following tables summarize the available quantitative and qualitative solubility data.

| Solvent | Formula | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility | Temperature (°C) | Notes |

| Alcohols | ||||||

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 24.55 | ~20% (w/w)[1] | Ambient | The solubility is limited in anhydrous conditions. |

| Ethanol (96%) | C₂H₅OH | 46.07 | - | Freely soluble[2][3] | Ambient | The presence of water significantly increases solubility. |

| Methanol (B129727) | CH₃OH | 32.04 | 32.7 | Soluble[4] | Ambient | Reports indicate a potentially violent reaction with the evolution of hydrogen chloride gas.[5] |

| Propylene Glycol | C₃H₈O₂ | 76.09 | 32.1 | Soluble[6] | Ambient | - |

| Glycerol | C₃H₈O₃ | 92.09 | 42.5 | Soluble[3][6] | Ambient | - |

| Ethers | ||||||

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 4.34 | Soluble[6][7] | Ambient | - |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 7.6 | Soluble[4] | Ambient | - |

| Dioxane | C₄H₈O₂ | 88.11 | 2.21 | Soluble[4] | Ambient | - |

| Ketones | ||||||

| Acetone | C₃H₆O | 58.08 | 20.7 | Reacts[8] | Ambient | Aluminum chloride is reported to react with acetone. |

| Halogenated Solvents | ||||||

| Chloroform | CHCl₃ | 119.38 | 4.81 | Soluble[4][7][9][10] | Ambient | - |

| Carbon Tetrachloride | CCl₄ | 153.82 | 2.24 | Soluble[4][7][9][10] | Ambient | - |

| Aromatic Hydrocarbons | ||||||

| Benzene | C₆H₆ | 78.11 | 2.28 | Slightly soluble[4][9][10] | Ambient | - |

| Toluene | C₇H₈ | 92.14 | 2.38 | Slightly soluble[4] | Ambient | - |

| Xylene | C₈H₁₀ | 106.16 | ~2.3-2.6 | Slightly soluble[4] | Ambient | - |

| Other Solvents | ||||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 46.7 | Reacts[11][12] | Ambient | A reaction is reported to occur. |

Qualitative Solubility Summary:

| Solvent | Solubility Description |

| Ethanol (96%) | Freely soluble[2][3] |

| Glycerol | Soluble[3][6] |

| Diethyl Ether | Soluble[6][7] |

| Propylene Glycol | Soluble[6] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a salt like this compound in an organic solvent requires a meticulous experimental approach to ensure accuracy, especially given its hygroscopic nature. A general and widely accepted method is the equilibrium concentration method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Appropriate analytical instrumentation for concentration measurement (e.g., ICP-AES for aluminum content, titration for chloride content, or gravimetric analysis)

-

Glove box or a system with a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture absorption.

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points—24, 48, 72 hours—until the concentration of the solute in the solution remains constant).

-

-

Sample Withdrawal and Separation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. To avoid precipitation due to temperature changes, this step should be performed swiftly.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration range appropriate for the chosen analytical method.

-

Determine the concentration of aluminum or chloride in the diluted solution using a validated analytical technique.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): A sensitive method for determining the total aluminum concentration.

-

Titration: Argentometric titration (e.g., Mohr's method) can be used to determine the chloride ion concentration.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is simpler but may be less accurate, especially for solvents with high boiling points.

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility in the desired units (e.g., g/100 g of solvent, mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of this compound in organic solvents is a complex interplay of several factors. The following diagram illustrates the key relationships influencing the dissolution process.

Caption: Factors influencing the solubility of this compound in organic solvents.

References

- 1. delasco.com [delasco.com]

- 2. 7784-13-6 CAS | ALUMINIUM CHLORIDE HEXAHYDRATE | Metallic Salts (Metal Salts) | Article No. 00898 [lobachemie.com]

- 3. uspbpep.com [uspbpep.com]

- 4. Aluminium chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. US3215638A - Catalytic methanol solutions of aluminum chloride and zinc chloride - Google Patents [patents.google.com]

- 6. Aluminum chloride tested according to Ph Eur 7784-13-6 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. Sciencemadness Discussion Board - possible synthesis of anhydrous aluminum chloride at room temperature - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. buy this compound Crystal manufacturers - FUNCMATER [funcmater.com]

- 10. 5.imimg.com [5.imimg.com]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Hygroscopic Nature of Aluminum Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of aluminum chloride hexahydrate (AlCl₃·6H₂O), a compound of significant interest in pharmaceutical and chemical research. Understanding its interaction with atmospheric moisture is critical for formulation development, stability studies, and ensuring product efficacy and safety.

Core Concepts: Hygroscopicity and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This compound is classified as a deliquescent substance. Deliquescence is a phenomenon where a solid material absorbs a significant amount of atmospheric moisture to the point of dissolving and forming a liquid solution. This process is initiated at a specific relative humidity known as the Critical Relative Humidity (CRH) . Below its CRH, a deliquescent solid will only adsorb a minimal amount of surface moisture.[1]

Physicochemical Properties of this compound

This compound is a white or slightly yellow crystalline solid.[2] It is highly soluble in water and its aqueous solutions are acidic due to the hydrolysis of the aluminum ion.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | AlCl₃·6H₂O | [4] |

| Molar Mass | 241.43 g/mol | [4] |

| Appearance | White to yellowish crystalline powder | [2] |

| Melting Point | 100 °C (decomposes) | [5] |

| Solubility in Water | Very soluble | [2] |

| pH of Aqueous Solution | Acidic | [3] |

Quantitative Hygroscopicity Data

The hygroscopic nature of a substance can be quantitatively described by its moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature. For a deliquescent material like this compound, the isotherm is characterized by a sharp increase in moisture uptake at its CRH.

The CRH of a salt is thermodynamically related to the water activity (a_w) of its saturated solution. The water activity of a saturated solution of aluminum chloride is approximately 0.509 . This indicates that this compound will start to deliquesce at a relative humidity of around 50.9% at room temperature.

Table 2: Hygroscopicity Data for this compound

| Parameter | Value | Reference(s) |

| Hygroscopicity Classification | Deliquescent | [2] |

| Critical Relative Humidity (CRH) | ~50.9% | [6] |

(Illustrative Diagram - Not specific experimental data for AlCl₃·6H₂O)

Caption: Illustrative moisture sorption isotherm for a deliquescent solid.

Mechanism of Water Absorption and Hydrolysis

The interaction of this compound with water is a two-stage process: initial hydration followed by hydrolysis.

-

Hydration: Anhydrous aluminum chloride has a very strong affinity for water and readily absorbs moisture from the air to form the hexahydrate, [Al(H₂O)₆]Cl₃.[7]

-

Hydrolysis: In an aqueous solution, the hexaaqua-aluminum ion, [Al(H₂O)₆]³⁺, undergoes hydrolysis. The high charge density of the Al³⁺ ion polarizes the coordinated water molecules, making them more acidic. This leads to the release of protons (H⁺) and the formation of various hydroxo-aluminum species, resulting in an acidic solution.[7][8]

Caption: Mechanism of hydration and hydrolysis of aluminum chloride.

Experimental Protocols for Hygroscopicity Characterization

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[9]

Objective: To determine the moisture sorption isotherm and the critical relative humidity (CRH) of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry DVS sample pan.

-

Handle the sample in a low-humidity environment (e.g., a glove box) to minimize premature water absorption.

-

-

Instrument Setup:

-

Set the instrument temperature to the desired value (e.g., 25 °C).

-

Use a dry nitrogen or air stream as the carrier gas.

-

-

Experimental Program:

-

Drying Stage: Equilibrate the sample at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Stage: Increase the RH in a stepwise manner (e.g., 10% RH steps from 0% to 90% RH). At each step, allow the sample to reach mass equilibrium.

-

Desorption Stage: Decrease the RH in a similar stepwise manner back to 0% RH, again allowing for mass equilibrium at each step.

-

-

Data Analysis:

-

Plot the percentage change in mass against the relative humidity to generate the moisture sorption isotherm.

-

The CRH is identified as the RH at which a sharp, significant increase in mass is observed during the sorption phase.

-

Caption: Experimental workflow for DVS analysis of this compound.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[10]

Objective: To quantify the water content of this compound.

Methodology:

-

Reagent and Instrument Preparation:

-

Use a coulometric or volumetric Karl Fischer titrator.

-

The KF reagent should be standardized before use.

-

The titration vessel must be thoroughly dried and maintained under a dry atmosphere.

-

-

Sample Preparation:

-

Due to the hygroscopic nature of the sample, all handling should be performed in a dry, inert atmosphere (e.g., a glove box or under a nitrogen blanket).

-

Accurately weigh a small amount of this compound (typically 10-50 mg, depending on the expected water content) into a gas-tight syringe or a sample boat.

-

-

Titration Procedure:

-

Introduce the sample into the pre-titrated and dried solvent in the KF titration cell.

-

Ensure rapid and complete dissolution of the sample. For salts that are difficult to dissolve, a high-speed homogenizer can be used.

-

The titration proceeds automatically until the endpoint is reached, which is detected potentiometrically.[11]

-

-

Calculation:

-

The water content is calculated based on the amount of KF reagent consumed and is typically expressed as a weight percentage.

-

Considerations for Acidic Samples: The hydrolysis of this compound produces an acidic solution. The Karl Fischer reaction is pH-sensitive, with an optimal range of 5.5-8.[1] If the sample acidity is too high, it can interfere with the reaction. A buffered Karl Fischer reagent or the addition of a suitable buffer (e.g., imidazole) to the solvent may be necessary to neutralize the excess acid.[12]

Stability and Storage

Given its highly hygroscopic and deliquescent nature, this compound must be stored in tightly sealed containers in a cool, dry place to prevent moisture uptake and subsequent degradation.[13] Exposure to humid air will lead to the formation of a corrosive solution of hydrochloric acid, which can also pose safety hazards.

Conclusion

This compound is a highly hygroscopic and deliquescent material. Its interaction with water is characterized by a critical relative humidity of approximately 50.9%, above which it will absorb significant amounts of moisture and dissolve. The subsequent hydrolysis of the aluminum ion results in an acidic solution. Proper handling and storage in a dry environment are essential to maintain its chemical integrity and stability. The experimental protocols outlined in this guide provide a framework for the accurate characterization of its hygroscopic properties, which is crucial for its application in research and development.

References

- 1. gmpinsiders.com [gmpinsiders.com]

- 2. mt.com [mt.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. Aluminum chloride hexa-hydrate | AlCl3H12O6 | CID 9794789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aluminium chloride hexahydrate | 7784-13-6 [chemicalbook.com]

- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 7. Hydrated salts, Bronsted-Lowry behaviour of hexaaqua transition metal complex ions relative acidity of hexaaqua ions depends on metal ion charge and ionic radius salt hydrolysis why can metal salt solutions can be acidic A Level GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. skpharmteco.com [skpharmteco.com]

- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 11. news-medical.net [news-medical.net]

- 12. foxscientific.com [foxscientific.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding in Aluminum Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum chloride hexahydrate, with the chemical formula [Al(H₂O)₆]Cl₃, is a compound of significant interest in various scientific and industrial fields, including catalysis, water purification, and topical pharmaceutical formulations.[1] Unlike its anhydrous counterpart, which is a potent Lewis acid, the hexahydrated form is an ionic salt. A thorough understanding of its three-dimensional structure and the intricate network of bonds that define its crystalline form is crucial for professionals leveraging its physicochemical properties. This guide provides a detailed examination of the molecular architecture and bonding interactions within this compound, supported by quantitative data and visualizations.

Molecular Structure

The solid-state structure of this compound is not a simple hydrate (B1144303) of an AlCl₃ molecule. Instead, it is a complex ionic salt consisting of a central hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and three chloride anions (Cl⁻) that act as counter-ions.[2]

1.1 The Hexaaquaaluminum(III) Cation: [Al(H₂O)₆]³⁺

At the core of the structure lies a central aluminum(III) ion (Al³⁺). This small, highly charged cation is coordinated by six water molecules, which act as neutral ligands. The oxygen atom of each water molecule donates a lone pair of electrons to the empty valence orbitals of the aluminum ion, forming six coordinate covalent bonds.[3]

This coordination results in a well-defined and highly symmetric octahedral geometry for the [Al(H₂O)₆]³⁺ complex. The aluminum ion resides at the center of the octahedron, with the oxygen atoms of the six water molecules positioned at the vertices.[3] This coordinatively saturated arrangement is a key feature of the hexahydrate's structure.[2]

1.2 Chloride Anions

The three chloride anions are not directly bonded to the aluminum ion. They are located in the crystal lattice, where they balance the +3 charge of the central cationic complex. Their primary role is electrostatic, but they are critically involved in the extensive hydrogen-bonding network that stabilizes the entire crystal structure.[3]

References

safety precautions for handling aluminum chloride hexahydrate in the lab

An In-depth Technical Guide to Safety Precautions for Handling Aluminum Chloride Hexahydrate in the Lab

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols for handling this compound in a laboratory setting. Adherence to these guidelines is crucial to mitigate risks and ensure a safe working environment.

Hazard Identification and Classification

This compound is a corrosive substance that can cause significant harm upon contact.[1][2] It is classified as causing skin irritation and serious eye damage.[2][3] Inhalation of dust may lead to respiratory tract irritation.[3][4]

Health Hazards:

-

Skin Contact: Causes skin irritation and in some cases, severe burns.[1][2][3][5]

-

Eye Contact: Causes serious eye irritation and potential burns.[1][3]

-

Inhalation: May cause irritation to the respiratory tract and mucous membranes.[3][4]

-

Ingestion: May cause severe irritation of the gastrointestinal tract, including nausea, vomiting, and abdominal spasms.[3]

Exposure Limits and Toxicology Data

Exposure to this compound should be kept below established occupational exposure limits. The primary route of exposure in a laboratory setting is through inhalation of dust and accidental skin or eye contact.

| Parameter | Value | Species | Reference |

| ACGIH TLV-TWA | 2 mg/m³ (as Al, soluble salts) | N/A | [1] |

| Oral LD50 | 3311 mg/kg | Rat | [3][5] |

| Oral LD50 | 1990 mg/kg | Mouse | [3][6] |

| Dermal LD50 | >2000 mg/kg | Rabbit | [5] |

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

-

Ventilation: Always handle this compound in a well-ventilated area.[1][7] Use of a chemical fume hood is recommended to keep airborne concentrations low.[1][6]

-

Emergency Equipment: Facilities must be equipped with an eyewash station and a safety shower in the immediate work area.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][8]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as nitrile rubber.[3][5] Always inspect gloves before use and dispose of them properly after handling the chemical.[9]

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn.[3][6] For larger quantities, chemical-resistant coveralls may be necessary.

-

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for particulates should be used.[10]

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the chemical's stability.

Handling:

-

Do not breathe in dust.[7][10] Minimize dust generation during handling.[1]

-

Do not eat, drink, or smoke in the laboratory.[7]

Storage:

-

Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][10]

-

The substance is deliquescent, meaning it readily absorbs moisture from the air; therefore, protection from moisture is crucial.[4]

-

Store away from incompatible materials such as strong bases, oxidizing agents, and water.[1][10] A violent reaction can occur with water.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.[1]

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3]

-

Ventilate the area and wash the spill site after the material has been collected.[4]

Experimental Protocols Workflow

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory experiment.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. carlroth.com [carlroth.com]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

The Catalyst of Modern Chemistry: An In-depth Technical Guide to the Role of Aluminum Chloride in Historical Discoveries

Introduction: In the annals of chemical history, few compounds have played as pivotal a role in shaping the landscape of organic synthesis as aluminum chloride. While its hydrated form, aluminum chloride hexahydrate, is a stable salt, it is the anhydrous form that acts as a powerful Lewis acid, a property that was masterfully exploited in two of the most significant discoveries of the late 19th century: the Friedel-Crafts reactions and the Gattermann-Koch reaction. This technical guide delves into the core of these discoveries, providing a detailed examination of the experimental protocols and quantitative data from the seminal papers of their discoverers, offering researchers, scientists, and drug development professionals a thorough understanding of the historical context and practical execution of these foundational reactions.

It is crucial to underscore a key chemical principle at the outset: the catalytic activity central to these discoveries is a characteristic of anhydrous aluminum chloride . This compound, [Al(H₂O)₆]Cl₃, is coordinatively saturated and lacks the requisite Lewis acidity to catalyze these reactions effectively. The presence of water deactivates the aluminum chloride catalyst, a fact that was a significant, though not always fully understood, challenge for early chemists.

The Friedel-Crafts Reactions: A New Era of Synthetic Hydrocarbons and Ketones

In 1877, French chemist Charles Friedel and his American collaborator James Crafts published their groundbreaking work, "Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc." (On a new general method for the synthesis of hydrocarbons, ketones, etc.), in the Comptes rendus de l'Académie des Sciences. This discovery, born from an unexpected observation, unlocked a straightforward and versatile method for forming carbon-carbon bonds on an aromatic ring.

Historical Context and the Role of Anhydrous Aluminum Chloride

Friedel and Crafts were investigating the reaction of organic halides with metallic aluminum when they observed a vigorous reaction with the evolution of hydrogen chloride. Their astute deduction was that the true catalytic agent was not the aluminum metal itself, but the aluminum chloride formed in situ. They then demonstrated that anhydrous aluminum chloride could directly catalyze the reaction between an alkyl halide and an aromatic hydrocarbon, a process now known as Friedel-Crafts alkylation. Shortly thereafter, they extended this methodology to the use of acyl halides, establishing the equally important Friedel-Crafts acylation.

The role of anhydrous aluminum chloride is to act as a potent Lewis acid, accepting a lone pair of electrons from the halogen of the alkyl or acyl halide. This interaction polarizes the carbon-halogen bond, facilitating the formation of a carbocation or an acylium ion, respectively. These electrophilic species are then attacked by the electron-rich aromatic ring, leading to substitution.

Key Historical Experiments and Protocols

The original papers by Friedel and Crafts describe a series of experiments conducted with the typical apparatus of the late 19th century, primarily involving glass flasks, reflux condensers, and distillation setups for product purification.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene (B151609) with Methyl Chloride (based on their 1877 publication)

-

Apparatus Setup: A round-bottom flask was fitted with a reflux condenser. The top of the condenser was connected to a tube to vent the gaseous HCl byproduct, often directed into a water trap.

-

Reagents:

-

Benzene (purified by distillation).

-

Anhydrous aluminum chloride (prepared by passing dry HCl gas over heated aluminum metal).

-

Methyl chloride (generated as a gas from a suitable precursor).

-

-

Procedure:

-

Anhydrous aluminum chloride was introduced into the flask containing benzene.

-

A stream of dry methyl chloride gas was then passed into the mixture.

-

The reaction was often initiated by gentle warming and could become vigorous, sometimes requiring cooling in a water bath.

-

The reaction was allowed to proceed for several hours.

-

-

Work-up and Product Isolation:

-

The reaction mixture was cautiously poured into cold water to decompose the aluminum chloride complex and dissolve inorganic salts.

-

The organic layer was separated using a separatory funnel.

-

The organic layer was washed with dilute acid and then water to remove any remaining inorganic impurities.

-

The product was dried over a suitable drying agent (e.g., anhydrous calcium chloride).

-

The final product, toluene, was isolated and purified by fractional distillation.

-

Experimental Protocol: Friedel-Crafts Acylation of Benzene with Acetyl Chloride (based on their 1877 publication)

-

Apparatus Setup: Similar to the alkylation reaction, a flask with a reflux condenser was used.

-

Reagents:

-

Benzene.

-

Anhydrous aluminum chloride.

-

Acetyl chloride.

-

-

Procedure:

-

Anhydrous aluminum chloride was suspended in an excess of benzene in the reaction flask and cooled in an ice bath.

-

Acetyl chloride was added portion-wise to the stirred mixture.

-

After the addition was complete, the reaction mixture was allowed to warm to room temperature and then gently heated under reflux for a period of time to ensure complete reaction.

-

-

Work-up and Product Isolation:

-

The work-up procedure was analogous to the alkylation reaction, involving careful hydrolysis with water and separation of the organic layer.

-

The organic layer was washed and dried.

-

The product, acetophenone, was purified by distillation.

-

Quantitative Data from Early Experiments

Quantitative analysis in the late 19th century was not as precise as modern techniques. Yields were often reported as "good" or "abundant," and product characterization relied heavily on boiling point determination, density measurements, and elemental analysis. The following table summarizes typical quantitative data gleaned from early reports on Friedel-Crafts reactions.

| Reaction Type | Aromatic Substrate | Electrophile | Catalyst | Product | Reported Boiling Point (°C) | Notes |

| Alkylation | Benzene | Methyl chloride | Anhydrous AlCl₃ | Toluene | ~110-111 | Formation of higher alkylated benzenes (xylenes, etc.) was a common side reaction. |

| Alkylation | Benzene | Ethyl bromide | Anhydrous AlCl₃ | Ethylbenzene | ~136 | --- |

| Acylation | Benzene | Acetyl chloride | Anhydrous AlCl₃ | Acetophenone | ~202 | The acylation reaction was noted to be less prone to poly-substitution compared to alkylation. |

| Acylation | Benzene | Benzoyl chloride | Anhydrous AlCl₃ | Benzophenone | ~305-306 | --- |

The Gattermann-Koch Reaction: A Direct Route to Aromatic Aldehydes

In 1897, German chemists Ludwig Gattermann and J. C. Koch published their discovery of a method for the direct formylation of aromatic hydrocarbons in the journal Berichte der deutschen chemischen Gesellschaft.[1] This reaction provided a direct route to aromatic aldehydes, which were previously more difficult to synthesize.

The Decisive Role of Anhydrous Aluminum Chloride and Cuprous Chloride

The Gattermann-Koch reaction involves treating an aromatic hydrocarbon with a mixture of carbon monoxide and hydrogen chloride under pressure, using a catalyst system of anhydrous aluminum chloride and a catalytic amount of cuprous chloride. The anhydrous aluminum chloride acts as the Lewis acid catalyst, while the cuprous chloride is believed to act as a co-catalyst, facilitating the formation of the reactive electrophile.

The presumed electrophile is the unstable formyl cation, [HCO]⁺, which is generated in situ. The aluminum chloride assists in the formation of this electrophile from carbon monoxide and HCl.

Historical Experimental Protocol

The Gattermann-Koch reaction, particularly in its early days, was a more challenging procedure to perform due to the need to handle toxic carbon monoxide gas under pressure.

Experimental Protocol: Gattermann-Koch Formylation of Toluene (based on the 1897 publication)

-

Apparatus Setup: A thick-walled glass tube or a specialized pressure vessel (autoclave) was required to withstand the pressure of the carbon monoxide gas. The apparatus would be equipped with a means of introducing the gases and agitating the reaction mixture.

-

Reagents:

-

Toluene (the aromatic substrate).

-

Anhydrous aluminum chloride.

-

Cuprous chloride (prepared by the reduction of a Cu(II) salt).

-

Carbon monoxide gas (generated, for example, by the dehydration of formic acid with sulfuric acid).

-

Hydrogen chloride gas (generated by the reaction of sodium chloride with concentrated sulfuric acid).

-

-

Procedure:

-

A mixture of anhydrous aluminum chloride and cuprous chloride was placed in the reaction vessel containing toluene.

-

The vessel was sealed and a mixture of carbon monoxide and hydrogen chloride gas was introduced under pressure.

-

The reaction mixture was then agitated, often in a mechanical shaker, for an extended period at room temperature or with gentle warming.

-

-

Work-up and Product Isolation:

-

After releasing the pressure, the reaction mixture was worked up in a manner similar to the Friedel-Crafts reactions, involving hydrolysis with ice and water.

-

The organic layer containing the product, p-tolualdehyde, was separated, washed, and dried.

-

Purification was achieved through distillation.

-

Quantitative Data from the Gattermann-Koch Reaction

The yields of the Gattermann-Koch reaction were often moderate, but it provided a valuable direct route to aromatic aldehydes.

| Aromatic Substrate | Product | Reported Yield | Reported Boiling Point (°C) |

| Toluene | p-Tolualdehyde | "Good" | ~204-205 |

| Xylene (mixture) | Xylyl aldehyde (mixture) | Not specified | Not specified |

| Mesitylene | Mesitaldehyde | Not specified | ~235-237 |

Visualizing the Historical Discoveries

To better understand the logical flow and chemical transformations in these historical discoveries, the following diagrams are provided in the DOT language for Graphviz.

Friedel-Crafts Alkylation Workflow

Gattermann-Koch Reaction Signaling Pathway

Conclusion

The discoveries of the Friedel-Crafts and Gattermann-Koch reactions were landmark achievements in organic chemistry, and at the heart of these breakthroughs was the judicious application of anhydrous aluminum chloride. These reactions, born from the keen observations and experimental rigor of their discoverers, provided the foundational tools for the synthesis of a vast array of aromatic compounds, paving the way for advancements in dyes, pharmaceuticals, and materials science. While modern synthetic methods have evolved, a deep understanding of these classical reactions, including their historical experimental context, remains indispensable for today's researchers and drug development professionals. The distinction between the catalytically active anhydrous aluminum chloride and the inactive hexahydrate serves as a timeless lesson in the importance of reagent purity and the fundamental principles of catalysis.

References

An In-Depth Technical Guide to Identifying Impurities in Commercial Aluminum Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and regulatory considerations for identifying and quantifying impurities in commercial-grade aluminum chloride hexahydrate (AlCl₃·6H₂O). Adherence to stringent purity standards is critical in the pharmaceutical industry to ensure the safety and efficacy of drug products. This document outlines common impurities, summarizes their regulatory limits, and details the experimental protocols for their determination, from classical methods to modern instrumental techniques.

Common Impurities and Regulatory Landscape

Commercial this compound can contain various impurities stemming from the manufacturing process of its raw materials.[1] Regulatory bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH) have established limits for these impurities to ensure the quality and safety of pharmaceutical products.[2][3][4][5][6][7]

The primary classes of impurities include:

-

Elemental Impurities: These include heavy metals and other elemental contaminants that can be toxic or affect the stability of the final drug product. Key elemental impurities of concern are iron, and other heavy metals.[2][3][6] Alkali and alkaline-earth metals are also monitored.[3][6]

-

Anionic Impurities: Sulfate (B86663) is a common anionic impurity that is limited by pharmacopeial standards.[2][3][6]

-

Water Content: While not an impurity in the traditional sense, the water of hydration is a critical quality attribute that must be within a specified range.[2][3][6]

The ICH Q3D guideline provides a framework for assessing and controlling elemental impurities based on a risk management approach.[2][3] This guideline classifies elements based on their toxicity and likelihood of occurrence in the drug product.[3] USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures provide specific limits and validated analytical procedures for the determination of elemental impurities in pharmaceutical products.[4]

Data Presentation: Impurity Limits in this compound

The following table summarizes the typical impurity limits for this compound as specified in major pharmacopeias.

| Impurity | USP Limit | EP Limit |

| Sulfate | No turbidity produced within 1 minute in a 1 in 100 solution.[2][3] | Maximum 100 ppm[7] |

| Iron | ≤ 0.001% (10 ppm)[2][3] | Maximum 10 ppm[7] |

| Alkali and Alkaline-Earth Metals | ≤ 0.5%[2][3] | Maximum 0.5%[7] |

| Heavy Metals | ≤ 0.002% (20 ppm)[2] | Maximum 20 ppm[6] |

| Water Content | 42.0% – 48.0%[2][3] | 42.0% – 48.0%[6][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and quantify the impurities listed above.

Assay of this compound

A back-titration method is commonly employed to determine the purity of this compound.[8]

Principle: An excess of a complexing agent, ethylenediaminetetraacetic acid (EDTA), is added to a solution of the sample. The EDTA complexes with the aluminum ions. The unreacted EDTA is then titrated with a standardized solution of a metal ion, such as zinc sulfate, using a suitable indicator to determine the endpoint.

Procedure (based on USP monograph): [3]

-

Sample Preparation: Accurately weigh about 5 g of this compound, dissolve it in water in a 250-mL volumetric flask, and dilute with water to volume.

-

Reaction: Transfer 10.0 mL of this solution to a 250-mL beaker. Add 25.0 mL of 0.05 M Edetate Disodium (EDTA) and 20 mL of acetic acid-ammonium acetate (B1210297) buffer TS. Boil gently for 5 minutes.

-

Titration: Cool the solution and add 50 mL of alcohol and 2 mL of dithizone (B143531) TS. Titrate the excess EDTA with 0.05 M zinc sulfate VS to a bright rose-pink endpoint.

-

Blank Determination: Perform a blank titration using 10 mL of water in place of the sample solution.

-

Calculation: Each mL of 0.05 M Edetate Disodium titrant is equivalent to 6.667 mg of AlCl₃.

Determination of Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the preferred method for the quantification of elemental impurities due to its high sensitivity and specificity, as recommended by USP <233>.[9]

Principle: The sample is introduced into an argon plasma, which atomizes and ionizes the elements. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of the element in the sample.

Experimental Protocol (General Method adapted for this compound):

-

Sample Preparation (Microwave Digestion):

-

Accurately weigh approximately 0.5 g of the this compound sample into a clean, inert microwave digestion vessel.

-

Carefully add 5-10 mL of high-purity nitric acid (HNO₃).

-

If any insoluble residues are expected or to stabilize certain elements, 2-3 mL of hydrochloric acid (HCl) can be added.

-

Seal the vessels and place them in the microwave digestion system.

-

Ramp the temperature to 180-200 °C over 15-20 minutes and hold for an additional 20-30 minutes to ensure complete digestion.

-

After cooling, carefully open the vessels and quantitatively transfer the digested solution to a 50 mL volumetric flask.

-

Dilute to volume with deionized water. This solution may require further dilution to be within the linear range of the instrument.

-

-

Instrumental Analysis:

-

Instrumentation: An ICP-MS instrument equipped with a collision/reaction cell is recommended to minimize polyatomic interferences.

-

Internal Standards: An appropriate internal standard solution (e.g., containing Sc, Y, In, Tb, Bi) should be introduced online to correct for matrix effects and instrumental drift.

-

Calibration: Prepare a series of multi-element calibration standards in a matrix that matches the acid concentration of the digested samples. The concentration range of the standards should bracket the expected impurity levels and the regulatory limits.

-

Analysis: Aspirate the blank, standards, and sample solutions into the ICP-MS. Monitor the characteristic mass-to-charge ratios for the elements of interest.

-

-

Method Validation: The analytical procedure must be validated according to USP <233> or ICH Q2(R1) guidelines. Validation parameters include specificity, limit of detection, limit of quantitation, accuracy, precision (repeatability and intermediate precision), linearity, and range.[5]

Determination of Alkali and Alkaline-Earth Metals by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a suitable technique for the determination of higher concentration elemental impurities like alkali and alkaline-earth metals.

Principle: Similar to ICP-MS, the sample is introduced into an argon plasma. However, in ICP-OES, the excited atoms and ions emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

Experimental Protocol (based on USP monograph for Limit of Alkalies and Alkaline Earths): [3]

-

Sample Preparation:

-

To a boiling solution of 1.0 g of the sample in 150 mL of water, add a few drops of methyl red TS.

-

Add 6 N ammonium (B1175870) hydroxide (B78521) until the solution color changes to a distinct yellow, which precipitates aluminum hydroxide.

-

Add hot water to restore the volume to 150 mL and filter while hot.

-

Evaporate 75 mL of the filtrate to dryness and ignite to a constant weight. The residue contains the alkali and alkaline-earth metals.

-

For instrumental analysis, the residue can be redissolved in a dilute acid solution (e.g., 2% nitric acid).

-

-

Instrumental Analysis:

-

Instrumentation: An ICP-OES instrument with either a radial or dual-view plasma configuration.

-

Calibration: Prepare multi-element calibration standards of the alkali and alkaline-earth metals of interest in a similar acid matrix.

-

Analysis: Aspirate the blank, standards, and sample solutions into the ICP-OES. Monitor the characteristic emission wavelengths for each element.

-

Determination of Sulfate by Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and quantification of anionic impurities like sulfate.

Principle: The sample solution is injected into a stream of eluent and passed through an ion-exchange column. The sulfate anions are separated from other ions based on their affinity for the stationary phase. A conductivity detector is typically used to measure the concentration of the eluted ions.

Experimental Protocol (General Method):

-

Sample Preparation:

-

Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of deionized water to achieve a concentration within the working range of the instrument.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Instrumental Analysis:

-

Instrumentation: An ion chromatograph equipped with a suppressor, a high-capacity anion-exchange column (e.g., a hydroxide-selective column), and a conductivity detector.

-

Eluent: A suitable eluent, such as a potassium hydroxide or carbonate/bicarbonate solution, is used to separate the anions. A gradient elution may be necessary to separate sulfate from other potential anionic impurities.

-

Calibration: Prepare a series of sulfate standards from a certified reference material in deionized water. The concentration range should cover the expected levels of sulfate in the sample.

-

Analysis: Inject the blank, standards, and sample solutions into the ion chromatograph. The peak area of the sulfate ion is used for quantification.

-

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in a pharmaceutical raw material like this compound.

Caption: A typical workflow for pharmaceutical raw material impurity analysis.

Logical Relationship for Impurity Control Strategy

The following diagram illustrates the logical relationship for developing a control strategy for impurities in this compound, based on the principles of risk management.

Caption: A risk-based approach to developing an impurity control strategy.

References

- 1. US3627483A - Method of purifying aluminum chloride - Google Patents [patents.google.com]

- 2. pharmacopeia.cn [pharmacopeia.cn]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. medium.com [medium.com]

- 5. agilent.com [agilent.com]

- 6. uspbpep.com [uspbpep.com]

- 7. 三氯化铝 meets EP, BP, USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]

- 8. scribd.com [scribd.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Methodological & Application

Application Notes and Protocols: Aluminum Chloride Hexahydrate as a Catalyst in Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the use of aluminum chloride in Friedel-Crafts acylation, with a specific focus on the distinction between the anhydrous and hexahydrated forms. While anhydrous aluminum chloride is the quintessential catalyst for this cornerstone C-C bond-forming reaction, the role of aluminum chloride hexahydrate is critically examined. These notes detail the reaction mechanism, experimental protocols for the standard procedure using anhydrous aluminum chloride, and applications in drug development. A special section is dedicated to the limited and specific contexts in which hydrated Lewis acids have been reportedly used, providing a complete picture for the research and development scientist.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring, yielding an aromatic ketone.[1] This reaction is of paramount importance in organic synthesis, particularly in the pharmaceutical industry, for the preparation of key intermediates and active pharmaceutical ingredients (APIs).[2] The reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1]

Key advantages of Friedel-Crafts acylation over the related alkylation include the prevention of polysubstitution due to the deactivating effect of the resulting ketone product and the absence of carbocation rearrangements.[1]

The Role of the Catalyst: Anhydrous vs. Hexahydrate Aluminum Chloride

The catalytic activity of aluminum chloride in Friedel-Crafts acylation hinges on its Lewis acidity. Anhydrous AlCl₃ is a potent Lewis acid, readily accepting a lone pair of electrons from the acylating agent to generate the highly electrophilic acylium ion.

Why Anhydrous Aluminum Chloride is Essential:

The presence of water has a detrimental effect on the catalytic activity of aluminum chloride. Water acts as a Lewis base and reacts with AlCl₃ in a highly exothermic manner, forming hydrated aluminum chloride species. This reaction deactivates the catalyst, rendering it incapable of generating the necessary acylium ion for the acylation to proceed.[3] Therefore, strict anhydrous (moisture-free) conditions are a critical requirement for successful Friedel-Crafts acylation.[4]

This compound (AlCl₃·6H₂O): Limitations and Niche Applications

This compound, as the name suggests, is the hydrated form of aluminum chloride and is generally considered unsuitable as a catalyst for standard Friedel-Crafts acylation reactions. The coordinated water molecules neutralize the Lewis acidic sites on the aluminum atom, preventing the activation of the acylating agent.

However, recent research has shown that under specific and non-traditional conditions, hydrated Lewis acids may exhibit catalytic activity. It is crucial to note that these are exceptions and not the general rule:

-

Friedel-Crafts Alkylation of Specific Substrates: A notable study demonstrated the use of AlCl₃·6H₂O as a catalyst in the Friedel-Crafts alkylation of indoles with the natural product celastrol. The proposed mechanism suggests that the substrate itself may play a role in activating the hydrated catalyst. This application is highly specific and does not extend to general Friedel-Crafts acylation.

-

Use in Ionic Liquids: Research into greener synthetic methodologies has explored the use of hydrated metal salts, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O), as catalysts for Friedel-Crafts acylation in ionic liquids. The unique environment of the ionic liquid may facilitate the catalytic activity of the hydrated species.

These examples represent specialized areas of research and do not replace the standard requirement for anhydrous aluminum chloride in routine Friedel-Crafts acylation.

Reaction Mechanism with Anhydrous Aluminum Chloride

The generally accepted mechanism for Friedel-Crafts acylation using anhydrous aluminum chloride proceeds through the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the halogen of the acyl chloride, leading to the formation of a highly reactive acylium ion (R-C=O⁺), which is stabilized by resonance.

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-